molecular formula C6H8O4 B13996478 2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone

2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone

Cat. No.: B13996478
M. Wt: 144.12 g/mol
InChI Key: WNKYVCKDIDTELO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This particular compound is known for its unique structure, which includes both hydroxyl and hydroxymethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone can be achieved through various synthetic routes. One common method involves the reaction of 2,4-pentanedione with formaldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Aqueous or alcoholic medium

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-6-carboxy-3(2h,6h)-pyranone

    Reduction: 2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranol

    Substitution: Various substituted pyranones depending on the reagents used.

Scientific Research Applications

2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds with biological molecules, influencing their structure and function. It may also act as a chelating agent, binding to metal ions and affecting enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3(2h)-pyranone: Lacks the hydroxymethyl group, leading to different chemical properties.

    6-Hydroxymethyl-3(2h)-pyranone: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    2,6-Dihydroxy-3(2h)-pyranone: Contains two hydroxyl groups, leading to increased hydrogen bonding potential.

Uniqueness

2-Hydroxy-6-hydroxymethyl-3(2h,6h)-pyranone is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively.

Properties

IUPAC Name

6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYVCKDIDTELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(OC1CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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